molecular formula C7H6BrNO2 B6236752 4-Bromo-6-methoxynicotinaldehyde CAS No. 1060806-57-6

4-Bromo-6-methoxynicotinaldehyde

Cat. No.: B6236752
CAS No.: 1060806-57-6
M. Wt: 216
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxynicotinaldehyde typically involves the bromination of 6-methoxynicotinaldehyde. A common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle bromine and other reagents on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxynicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

    Oxidation: 4-Bromo-6-methoxynicotinic acid.

    Reduction: 4-Bromo-6-methoxy-3-pyridinemethanol.

Scientific Research Applications

4-Bromo-6-methoxynicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxynicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxy group can influence its binding affinity and specificity towards these targets . The aldehyde group can also participate in various biochemical reactions, contributing to its overall biological activity .

Comparison with Similar Compounds

    6-Bromo-4-methoxynicotinaldehyde: Similar structure but with different substitution pattern.

    4-Bromo-3-methoxynicotinaldehyde: Another isomer with the methoxy group at the 3-position.

    4-Bromo-6-methoxy-2-pyridinecarboxaldehyde: A derivative with an additional carboxaldehyde group.

Uniqueness: 4-Bromo-6-methoxynicotinaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The combination of the bromine atom and the methoxy group at specific positions on the pyridine ring provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-6-methoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFGUYGKQSQZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-57-6
Record name 4-BROMO-6-METHOXY-PYRIDINE-3-CARBALDEHYDE
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